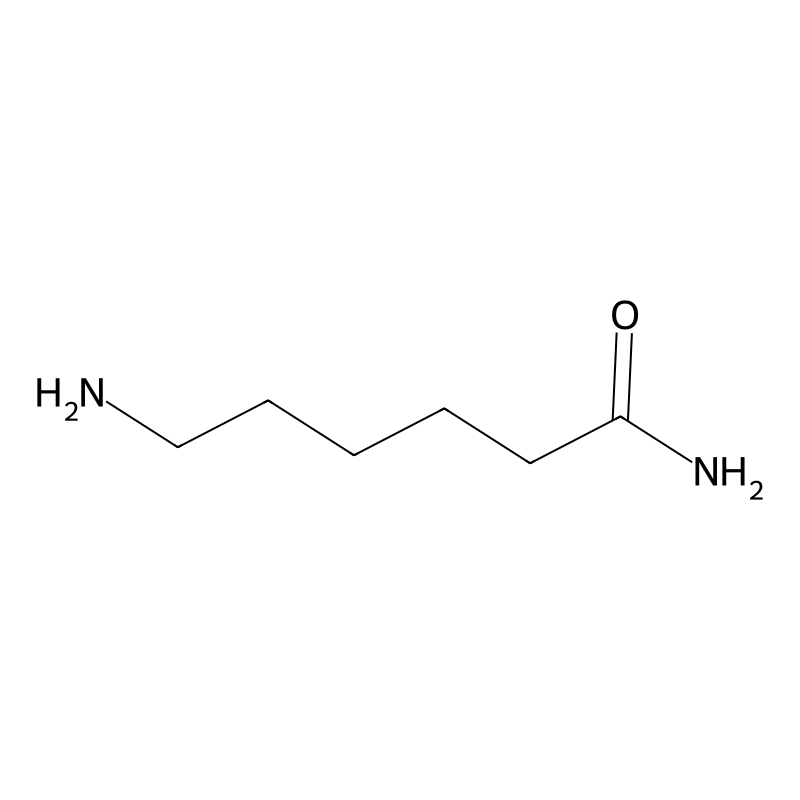6-Aminohexanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Substrate for Enzyme Studies:
One primary use of 6-aminohexanamide is as a substrate for studying the enzyme 6-aminohexanoate-oligomer hydrolase (NylB) []. This enzyme is found in some bacterial species and is responsible for breaking down nylon oligomers, which are small chains of the synthetic polymer nylon. Researchers have synthesized a derivative of 6-aminohexanamide, N-(4-nitrophenyl)-6-aminohexanamide (AHpNA), and used it as a substrate to study the activity and kinetics of NylB from different bacterial sources [].
6-Aminohexanamide, also known by its IUPAC name 6-aminohexanamide, is an organic compound with the molecular formula and a molecular weight of approximately 130.19 g/mol. This compound features an amine group and an amide functional group, which contribute to its reactivity and biological significance. It is a colorless liquid or solid that is soluble in water and polar solvents, making it useful in various chemical applications.
- Inhibition of plasmin: Studies suggest 6-Aminohexanamide might inhibit the enzyme plasmin, which plays a role in blood clot breakdown. This property could be relevant in applications related to blood clotting disorders.
- Formation of Amides: The compound can react with carboxylic acids to form amides through a condensation reaction.
- Decarboxylation: Under certain conditions, it can undergo decarboxylation when reacting with aldehydes, leading to the formation of various products including imines.
- Strecker Synthesis: It can be involved in the Strecker synthesis of amino acids, where it reacts with aldehydes to form α-amino acids through a series of reactions involving imines and hydrolysis .
6-Aminohexanamide exhibits notable biological activity, particularly in metabolic pathways. It plays a role in the degradation of nylon oligomers, where it is metabolized by specific enzymes such as 5-aminopentanamidase (EC 3.5.1.30) . This enzymatic activity highlights its potential importance in bioremediation processes, particularly for synthetic polymers.
Several methods have been developed for synthesizing 6-aminohexanamide:
- Direct Amidation: Reacting hexanoic acid with ammonia or an amine under high temperature and pressure conditions.
- Reductive Amination: Involves the reaction of hexanal with ammonia followed by reduction using hydrogen gas in the presence of a catalyst.
- Strecker Reaction: The synthesis can also be achieved through the Strecker synthesis by reacting an aldehyde with ammonia and cyanide ions, followed by hydrolysis .
6-Aminohexanamide has various applications across different fields:
- Biochemical Research: It is used as a reagent in studies involving amino acid metabolism and enzyme interactions.
- Polymer Chemistry: The compound is significant in the study of nylon degradation and bioremediation efforts.
- Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activity .
Interaction studies involving 6-aminohexanamide focus on its role as a substrate for enzymes like 5-aminopentanamidase. These studies help elucidate its metabolic pathways and potential applications in biodegradation processes. Additionally, research into its interactions with other biomolecules may reveal insights into its functionality within biological systems.
Several compounds share structural similarities with 6-aminohexanamide, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Aminopentanamide | One carbon shorter; involved in similar pathways | |
| 7-Aminoheptanamide | One carbon longer; may exhibit different reactivity | |
| Hexanoic acid | Carboxylic acid counterpart; lacks amine functionality |
Uniqueness of 6-Aminohexanamide
What sets 6-aminohexanamide apart from these similar compounds is its specific combination of both amine and amide functional groups, which allows it to participate in unique bio








